3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride
CAS No.: 1421-28-9
Cat. No.: VC21354758
Molecular Formula: C17H22ClNO3
Molecular Weight: 323.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421-28-9 |
|---|---|
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.8 g/mol |
| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride |
| Standard InChI | InChI=1S/C17H21NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3;1H/t10-,11+,13-,16-,17-;/m0./s1 |
| Standard InChI Key | DZGJPYLWWJSNCT-VYKNHSEDSA-N |
| Isomeric SMILES | CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)O.Cl |
| SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl |
| Canonical SMILES | CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O.Cl |
Introduction
3-Methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride is a complex organic compound belonging to the benzofuro[3,2-e]isoquinoline class. This compound is characterized by its unique structure, which includes multiple chiral centers and a fused ring system. The presence of hydroxyl groups at positions 7 and 9, along with a methyl group at position 3, contributes to its chemical and biological properties.
Synthesis Methods
The synthesis of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride typically involves several steps:
-
Formation of the Core Structure: This involves constructing the benzofuroisoquinoline framework through cyclization reactions.
-
Introduction of Functional Groups: Hydroxyl groups are introduced through specific reactions such as hydroxylation.
-
Chiral Resolution: The compound’s chiral centers require careful control to ensure the correct stereochemistry.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions, including:
-
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
-
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
-
Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.
Biological and Therapeutic Potential
Research into the biological and therapeutic potential of 3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride is ongoing. Compounds within this class have been studied for their interactions with biological systems, including potential anti-inflammatory and anticancer activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume